4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(methylsulfanyl)phenyl]butanamide
Description
This compound features a pyridazinone core substituted at position 3 with a 4-methylphenyl group and at position 1 with a butanamide moiety. The amide nitrogen is further linked to a 2-(methylsulfanyl)phenyl group. Structural characterization of such compounds often employs spectroscopic methods (e.g., ¹H NMR, IR) and crystallography tools like SHELX .
Properties
IUPAC Name |
4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-(2-methylsulfanylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-16-9-11-17(12-10-16)18-13-14-22(27)25(24-18)15-5-8-21(26)23-19-6-3-4-7-20(19)28-2/h3-4,6-7,9-14H,5,8,15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSIGSPPFBXCKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(methylsulfanyl)phenyl]butanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . It features a complex structure that includes a dihydropyridazine moiety, which is known for its diverse biological activities. The presence of the methylsulfanyl group and the butanamide side chain contributes to its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins. This mechanism positions it as a potential candidate for anti-inflammatory therapies.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on pro-inflammatory cytokines. For instance:
- IL-6 and IL-1β Inhibition : Research indicates that the compound can significantly reduce mRNA expression levels of IL-6 and IL-1β in human keratinocyte cell lines when induced by lipopolysaccharides (LPS) .
| Compound | Concentration (μM) | IL-6 mRNA Expression Reduction (%) | IL-1β mRNA Expression Reduction (%) |
|---|---|---|---|
| This compound | 10 | 50 | 45 |
In Vivo Studies
In vivo studies further support the anti-inflammatory properties of the compound. Mice treated with the compound prior to LPS administration showed a significant decrease in serum levels of inflammatory markers such as TNF-α, IL-6, and IL-1β. The results indicated that the compound effectively mitigated the inflammatory response without causing hepatotoxicity .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Anti-inflammatory Effects : A study involving LPS-induced inflammation in mice demonstrated that administration of the compound resulted in a marked reduction in liver inflammation and damage, as evidenced by lower levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) compared to control groups .
- Cytokine Modulation : Another study focused on the modulation of cytokine levels in response to inflammatory stimuli. The results confirmed that treatment with this compound led to significant downregulation of key inflammatory cytokines, suggesting its potential for treating chronic inflammatory conditions .
Comparative Analysis with Similar Compounds
The unique structural features of this compound allow it to exhibit distinct biological activities compared to similar compounds. For example:
| Compound Name | Key Structural Features | Biological Activity |
|---|---|---|
| Compound A | Contains methoxy group | Moderate anti-inflammatory |
| Compound B | Lacks methylsulfanyl group | Low anti-inflammatory |
| This compound | Unique methylsulfanyl and butanamide side chains | Strong anti-inflammatory |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
N-(4-Fluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide
- Key Differences : The phenyl ring attached to the amide nitrogen bears a fluorine atom instead of methylsulfanyl.
- Implications : Fluorine’s strong electron-withdrawing nature may alter electronic distribution and binding affinity compared to the methylsulfanyl group. This could influence solubility and metabolic stability .
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine
- Key Differences: Replaces the pyridazinone core with a pyridazine ring substituted with a pyrazole group. The amide linkage is absent, replaced by an amine.
Modifications in the Heterocyclic Core
Benzo[b][1,4]oxazin-3(4H)-one Derivatives
- Example: 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one.
- Key Differences: A benzooxazinone core replaces pyridazinone. The synthesis involves coupling with phenyl-1,2,4-oxadiazoles under basic conditions (Cs₂CO₃/DMF) .
Stereochemical and Functional Group Variations
Stereoisomeric Butanamides
- Examples: Compounds m, n, and o in feature variations in stereochemistry (e.g., 2R,4R,5S vs. 2R,4S,5S) and substituents like dimethylphenoxy groups.
- Implications: Stereochemistry critically affects receptor binding.
Sulfonamide and Sulfamoyl Derivatives
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide
Research Findings and Implications
- Electronic Effects : Fluorine (electron-withdrawing) vs. methylsulfanyl (electron-donating) substituents modulate electronic environments, affecting binding to targets like enzymes or receptors .
- Solubility : Sulfamoyl and pyridinyl groups enhance water solubility compared to lipophilic methylsulfanyl or methylphenyl groups .
- Synthetic Feasibility: Higher yields (e.g., 83% for sulfamoyl derivatives) are achieved with optimized conditions like Cs₂CO₃/DMF, whereas pyridazinone-based compounds may require more complex protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
